molecular formula C21H19FN2O2 B2600376 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898432-55-8

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No.: B2600376
CAS No.: 898432-55-8
M. Wt: 350.393
InChI Key: VYYPIXNIUJFWFJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group, a furan ring, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline moiety: Starting from an indole derivative, the indoline ring can be formed through reduction reactions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the benzamide core: The benzamide core can be synthesized by reacting a fluoro-substituted benzoyl chloride with an amine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the indoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-(furan-2-yl)ethyl)benzamide: Lacks the indoline moiety.

    N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Lacks the fluoro substitution.

    4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Has a chloro group instead of a fluoro group.

Uniqueness

The presence of both the furan and indoline moieties, along with the fluoro substitution, makes 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide unique. These structural features could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYPIXNIUJFWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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